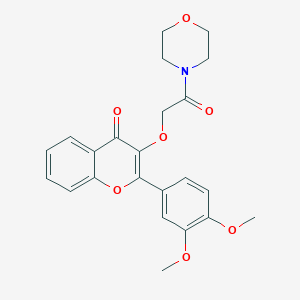

![molecular formula C20H21N3O5S B254080 N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide](/img/structure/B254080.png)

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide, also known as TAK-875, is a novel and selective agonist of the G protein-coupled receptor GPR40. It is a potential drug candidate for the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood glucose levels resulting from insulin resistance and impaired insulin secretion.

Mecanismo De Acción

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide exerts its pharmacological effects by binding to and activating GPR40, a receptor expressed in pancreatic beta cells and other tissues involved in glucose metabolism. Activation of GPR40 leads to the release of intracellular calcium ions and subsequent insulin secretion, as well as the inhibition of glucagon secretion and hepatic glucose production.

Biochemical and Physiological Effects:

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to improve glucose tolerance and glycemic control in animal models of type 2 diabetes, as well as in human clinical trials. It also has beneficial effects on lipid metabolism, reducing triglyceride and free fatty acid levels in the blood. Additionally, N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to have minimal effects on body weight and blood pressure, making it a potentially safer alternative to other diabetes medications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is its high selectivity for GPR40, which reduces the risk of off-target effects and potential toxicity. However, its mechanism of action may differ from that of other diabetes drugs, which could limit its use in combination therapies. Additionally, the long-term safety and efficacy of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide are still being evaluated, and further studies are needed to fully understand its potential benefits and limitations.

Direcciones Futuras

Future research on N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide could focus on its potential use in combination therapies with other diabetes medications, as well as its effects on other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, studies on the long-term safety and efficacy of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide could help to establish its role as a potential treatment option for type 2 diabetes.

Métodos De Síntesis

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be synthesized using a multistep process involving the condensation of 3-acetylaniline with 4-bromo-2,2-dimethylthiazolidine, followed by a series of reactions involving various reagents and solvents. The final product is obtained as a white powder with a purity of over 99%.

Aplicaciones Científicas De Investigación

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on type 2 diabetes. It has been shown to effectively lower blood glucose levels by enhancing glucose-stimulated insulin secretion in pancreatic beta cells, while also improving insulin sensitivity and reducing hepatic glucose production.

Propiedades

Nombre del producto |

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide |

|---|---|

Fórmula molecular |

C20H21N3O5S |

Peso molecular |

415.5 g/mol |

Nombre IUPAC |

N-(3-acetamidophenyl)-4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |

InChI |

InChI=1S/C20H21N3O5S/c1-13(24)21-15-5-4-6-16(11-15)22-18(25)14-7-9-17(10-8-14)23-19(26)20(2,3)12-29(23,27)28/h4-11H,12H2,1-3H3,(H,21,24)(H,22,25) |

Clave InChI |

JPDWJFYVKLGZAB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)(C)C |

SMILES canónico |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B254005.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B254006.png)

![Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254008.png)

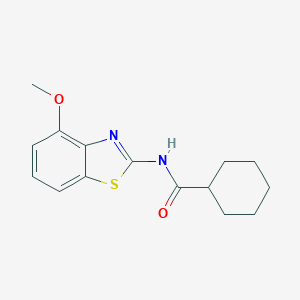

![2-Cyclohexyl-6-(3-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B254010.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254015.png)

![N,1,4-trimethyl-2-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B254016.png)

![{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254019.png)

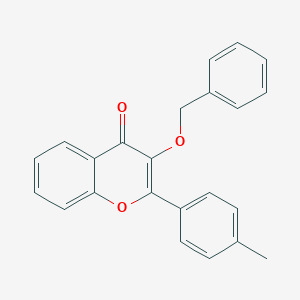

![6-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B254021.png)

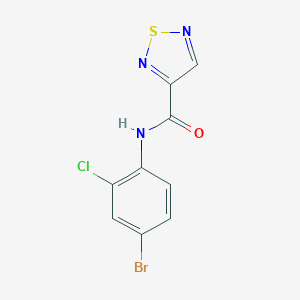

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B254022.png)

![4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B254024.png)